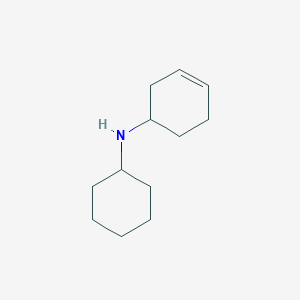

Cyclohex-3-enyl-cyclohexylamine

CAS No.:

Cat. No.: VC13876222

Molecular Formula: C12H21N

Molecular Weight: 179.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21N |

|---|---|

| Molecular Weight | 179.30 g/mol |

| IUPAC Name | N-cyclohexylcyclohex-3-en-1-amine |

| Standard InChI | InChI=1S/C12H21N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3,11-13H,2,4-10H2 |

| Standard InChI Key | JRQUDFYDNMXYLA-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)NC2CCC=CC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Cyclohex-3-enyl-cyclohexylamine consists of two cyclohexane-derived rings: one fully saturated cyclohexyl group and a cyclohexene ring with a double bond at the 3-position. The amine group (-NH-) bridges these rings, creating a rigid yet flexible scaffold. The 2D structure (SMILES: ) and 3D conformation highlight steric interactions between the rings, influencing reactivity and binding potential.

Computed and Experimental Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 179.30 g/mol | |

| XLogP3-AA (Lipophilicity) | 3.2 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 1 | |

| Rotatable Bonds | 2 | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

The compound’s lipophilicity (XLogP3-AA = 3.2) suggests moderate membrane permeability, a trait advantageous for bioactive molecules. Its single hydrogen bond donor and acceptor limit polar interactions, favoring hydrophobic environments .

Synthesis and Manufacturing Approaches

Alternative Routes

VulcanChem notes ongoing research into novel synthesis strategies, potentially including:

Applications in Pharmaceutical Development

Challenges in Drug Design

-

Metabolic Stability: The amine group may undergo rapid hepatic oxidation, shortening half-life.

-

Stereochemical Complexity: Unsaturation in the cyclohexene ring introduces cis-trans isomerism, complicating synthesis and purification.

Future Directions and Research Gaps

Priority Investigations

-

Synthetic Optimization: Developing high-yield, stereoselective routes using catalysts like palladium or enzymes.

-

Pharmacological Profiling: Screening against receptor libraries to identify lead targets.

-

Toxicological Assessments: Evaluating acute and chronic toxicity in model organisms.

Collaborative Opportunities

Academic-industrial partnerships could accelerate applications, particularly in CNS disorders and metabolic diseases. Open-source data sharing, as seen in PubChem , will be critical for validating computational predictions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume